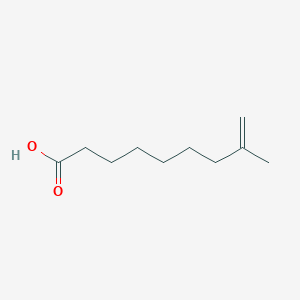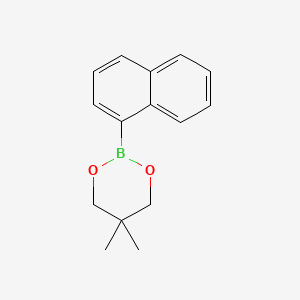
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Wirkmechanismus
Mode of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Pharmacokinetics
It’s known that the compound is soluble in ethanol, ether, and dilute hydrochloric acid, and partially soluble in dimethylformamide . These properties may influence its bioavailability.
Vorbereitungsmethoden
The synthesis of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of phenylcyanamide with butylamine under controlled conditions. The reaction is carried out in an organic solvent such as butanol, with sodium hydroxide acting as a catalyst . The reaction mixture is heated to facilitate the formation of the triazine ring, and the product is isolated through vacuum filtration, followed by washing and drying.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include dioxane/water solvent mixtures, sodium carbonate as a base, and microwave irradiation to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the butyl group, which may affect its solubility and reactivity.
Benzoguanamine: Another triazine derivative with different substituents, used in the production of melamine resins.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
IUPAC Name |
2-N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-3-9-15-13-17-11(16-12(14)18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTHIHKTIQLWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)
![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)





![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
